DL-Pantolactone

概述

描述

DL-Pantolactone (CAS 79-50-5) is a racemic mixture of the D- and L-enantiomers of pantolactone, a γ-lactone derivative with the molecular formula C₆H₁₀O₃ . It is a white crystalline solid with a melting point of 74–78°C, high water solubility (768.40 mM), and applications as a key intermediate in synthesizing D-pantothenic acid (vitamin B5), which is critical in pharmaceuticals, cosmetics, and feed additives . Industrially, this compound is produced via chemical synthesis, but its racemic nature necessitates resolution into enantiopure D-pantolactone through enzymatic or chemo-enzymatic methods .

准备方法

Synthetic Routes and Reaction Conditions: DL-Pantolactone can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the aldol condensation of isobutyraldehyde with formaldehyde, followed by hydrogen cyanide addition to form this compound . Another method involves the enzymatic kinetic resolution of racemic this compound using D-lactonase, which selectively hydrolyzes D-Pantolactone, leaving L-Pantolactone unreacted .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic resolution process. Immobilized whole-cell biocatalysts, such as Pichia pastoris harboring recombinant D-lactonase, are used to catalyze the stereospecific hydrolysis of this compound . This method offers high catalytic stability and can be applied for multiple batch reactions without significant loss in activity .

化学反应分析

Types of Reactions: DL-Pantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form ketopantolactone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form pantoyl alcohol.

Substitution: Substitution reactions can occur at the lactone ring, where nucleophiles such as amines or alcohols can open the ring to form substituted derivatives.

Major Products:

Oxidation: Ketopantolactone

Reduction: Pantoyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Biocatalytic Applications

1.1 Deracemization Processes

DL-Pantolactone is primarily utilized in the synthesis of D-pantothenic acid (vitamin B5) through biocatalytic processes. Recent advancements have focused on the efficient deracemization of this compound to produce high-purity D-pantolactone. A notable study developed a three-enzyme cascade involving l-pantolactone dehydrogenase, polyketone reductase, and glucose dehydrogenase. This method achieved an enantiomeric excess (e.e.) of 98.6% and a yield of 91.6% within 36 hours .

Table 1: Enzymatic Deracemization of this compound

| Enzyme | Source Organism | e.e. (%) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| L-Pantolactone Dehydrogenase | Amycolatopsis methanolica | 98.6 | 91.6 | 36 |

| Polyketone Reductase | Zygosaccharomyces parabailii | - | - | - |

| Glucose Dehydrogenase | Bacillus subtilis | - | - | - |

1.2 Kinetic Resolution

Another approach involves the kinetic resolution of this compound using a novel d-lactonase derived from Escherichia coli. This method demonstrated high hydrolysis activity and enantioselectivity, paving the way for efficient production of D-pantothenic acid. The optimized conditions yielded substantial conversion rates with good enantioselectivity .

Table 2: Kinetic Resolution of this compound Using d-Lactonase

| Parameter | Value |

|---|---|

| Enzyme | TSDL |

| Hydrolysis Activity | High |

| Enantioselectivity | Good |

| Conversion Rate | High |

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical formulations, particularly as a precursor for synthesizing D-pantothenic acid. This vitamin is essential for various metabolic processes in humans and animals. The asymmetric hydrolysis methods utilizing microorganisms such as Fusarium and Aspergillus have been developed to enhance the production efficiency of D-pantothenic acid from this compound .

Food Industry Applications

In the food industry, this compound is used as a flavoring agent due to its pleasant aroma and taste profile. Its applications extend to enhancing the sensory qualities of food products while also serving functional roles in food preservation.

Case Studies

4.1 Industrial Production of D-Pantothenic Acid

A significant case study involved the industrial-scale production of D-pantothenic acid from this compound using microbial fermentation techniques. The process demonstrated higher substrate concentrations and shorter reaction times compared to traditional methods, resulting in extremely high optical purity of the final product .

4.2 Biocatalytic Pathways in Food Science

Research has also explored the use of biocatalytic pathways involving this compound for developing novel food preservatives that are both effective and safe for consumer health . The integration of these biocatalytic processes into food technology represents an innovative approach to enhancing food quality.

作用机制

The mechanism of action of DL-Pantolactone primarily involves its conversion to D-Pantolactone through enzymatic or chemical processes. D-Pantolactone then participates in the biosynthesis of D-Pantothenic acid, which is a precursor for coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism .

相似化合物的比较

Comparison with Structurally Similar Compounds

Gamma-Butyrolactone (GBL)

- Structure : GBL (C₄H₆O₂, CAS 96-48-0) is a five-membered lactone without methyl substituents, unlike DL-pantolactone .

- Physical Properties : GBL is a liquid at room temperature (boiling point: 204–205°C), contrasting with this compound’s crystalline solid state .

- Applications : GBL is used as a solvent and precursor for pharmaceuticals, while this compound is specialized in vitamin B5 synthesis .

- Stability : this compound undergoes pH-dependent autohydrolysis (accelerated at alkaline pH), whereas GBL is more stable under similar conditions .

Table 1: Physical and Chemical Properties

| Property | This compound | Gamma-Butyrolactone |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | C₄H₆O₂ |

| Melting Point | 74–78°C | -45°C (liquid) |

| Boiling Point | 121°C/11 mmHg | 204–205°C |

| Solubility in Water | 768.40 mM | Miscible |

| Key Application | Vitamin B5 synthesis | Industrial solvent |

| Stability | pH-sensitive | High thermal stability |

Enantiomers: D-Pantolactone vs. L-Pantolactone

This compound’s enantiomers are resolved for industrial use:

- D-Pantolactone: Biologically active form used in vitamin B5 synthesis. Enzymatic deracemization (e.g., using Amycolatopsis methanolica LPLDH and Zygosaccharomyces parabailii CPR) achieves >98% enantiomeric excess (e.e.p) .

- L-Pantolactone: Non-active enantiomer, often recycled or discarded. LPLDH enzymes selectively oxidize L-pantolactone to ketopantolactone, leaving D-pantolactone intact .

Table 2: Enzymatic Deracemization Efficiency

| Enzyme System | Substrate | kcat/Km (mM⁻¹s⁻¹) | Optical Purity (e.e.p) |

|---|---|---|---|

| AmeLPLDH (L-specific dehydrogenase) | L-Pantolactone | 63.85 | 24.5% initial |

| ZpaCPR (D-specific reductase) | Ketopantolactone | 11.60 | >98% after 36 h |

| Multi-enzyme cascade (AmeLPLDH + ZpaCPR + BsGDH) | This compound | N/A | 98.6% |

Comparison of Production Methods

Enzymatic Resolution

- This compound: Kinetic Resolution: Uses lactonohydrolases (e.g., from Fusarium moniliforme) to hydrolyze D-pantolactone selectively, achieving ~93% optical purity . Deracemization: Multi-enzyme cascades (e.g., LPLDH + CPR + GDH) convert L-pantolactone to D-pantolactone via ketopantolactone, achieving >98% e.e.p and 107.7 g/(L·d) productivity .

- Other Lactones : Gamma-butyrolactone resolution is unnecessary due to lack of chirality, simplifying production .

Table 3: Production Efficiency

| Method | Substrate | Yield (e.e.p) | Productivity |

|---|---|---|---|

| Kinetic Resolution | This compound | 93–98% | 17.7% hydrolysis rate* |

| Enzymatic Deracemization | This compound | >98% | 107.7 g/(L·d) |

| Chemical Synthesis | Gamma-Butyrolactone | 100% (non-chiral) | N/A |

Mutant strain 4-80-6 achieved 98.3% optical purity

Stability and Industrial Applicability

生物活性

DL-Pantolactone, a lactone derivative of pantothenic acid, has garnered attention for its biological activities and applications in various fields, including pharmaceuticals and biocatalysis. This article reviews the biological activity of this compound, focusing on enzymatic processes, toxicity studies, and clinical findings.

This compound is the racemic form of pantolactone, which exists as two enantiomers: D-pantolactone and L-pantolactone. The compound is characterized by its lactone structure, which plays a critical role in its reactivity and biological interactions.

Enzymatic Activity and Biocatalysis

Kinetic Resolution of this compound

Recent studies have highlighted the potential of biocatalytic processes for the kinetic resolution of this compound to produce its enantiomers. A significant advancement was made using a novel d-lactonase (TSDL) expressed in Escherichia coli, which exhibited high hydrolysis activity and enantioselectivity towards D-pantolactone. This method allows for efficient synthesis of D-pantothenic acid, an essential nutrient .

Multi-Enzymatic Cascade Reactions

A study demonstrated a multi-enzymatic cascade for the efficient deracemization of this compound. The process involved co-expressing l-pantolactone dehydrogenase (AmeLPLDH), ketopantolactone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) in E. coli. Under optimized conditions, this system achieved an enantiomeric excess (e.e.) of 98.6%, indicating high catalytic efficiency for synthesizing D-pantolactone from this compound .

Toxicity Studies

Acute and Chronic Toxicity

Toxicological assessments have indicated that this compound does not exhibit significant mutagenic properties. In vitro studies using the Ames test showed negative results for mutagenicity across various strains of Salmonella typhimurium with and without metabolic activation . Furthermore, a combined 28-day reproductive/developmental toxicity screening demonstrated no adverse effects on fertility or developmental outcomes in rats treated with this compound at doses up to 1000 mg/kg body weight .

Allergic Reactions

Clinical case reports have identified allergic contact dermatitis associated with pantolactone exposure. Two cases documented positive reactions to pantolactone during patch testing, highlighting the compound's potential to induce allergic responses in sensitive individuals . This aspect underscores the importance of monitoring for adverse reactions in clinical and cosmetic applications.

Summary of Findings

常见问题

Basic Research Questions

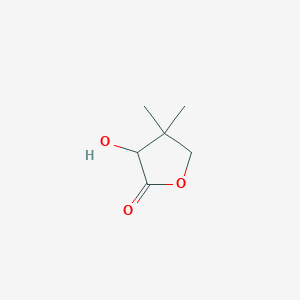

Q. What are the key chemical identifiers and structural properties of DL-Pantolactone?

this compound (CAS 79-50-5) is a chiral γ-lactone with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its IUPAC name is 3-hydroxy-4,4-dimethyloxolan-2-one. Structurally, it features a dihydrofuranone ring substituted with hydroxyl and dimethyl groups. The compound exists as a racemic mixture (D- and L-enantiomers), critical for studies on enzymatic resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While classified as non-hazardous, standard precautions include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles .

- Emergency measures : Flush eyes/skin with water for 15 minutes upon contact; do not induce vomiting if ingested .

Q. What methodologies are used to resolve this compound enantiomers for chiral studies?

Enzymatic hydrolysis using Fusarium moniliforme D-lactonohydrolase is a standard method. Immobilized whole-cell biocatalysts in membrane bioreactors achieve >95% enantiomeric excess (ee) for D-pantoic acid. Reaction parameters (pH 6.5–7.0, 30°C) and substrate loading (≤100 mM) are optimized to minimize inhibition .

Q. How is this compound quantified in reaction mixtures?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) or gas chromatography (GC) with derivatization (e.g., 3,5-dinitrobenzoyl chloride) are preferred. Calibration curves using racemic standards ensure accuracy .

Q. What synthetic routes are available for this compound production?

Industrial synthesis involves cyclization of 3-hydroxy-4,4-dimethyl-γ-butyrolactone precursors. Lab-scale methods include acid-catalyzed lactonization of pantoic acid derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in enzymatic activity data across Fusarium strains?

Discrepancies in catalytic efficiency (e.g., F. moniliforme SW-902 vs. CGMCC 0536) arise from strain-specific post-translational modifications. Mitigation strategies:

- Compare kinetic parameters (Km, Vmax) under identical conditions .

- Use proteomic profiling to identify enzyme isoforms .

Q. What experimental designs optimize immobilized biocatalysts for continuous this compound resolution?

Cross-linking agents (e.g., glutaraldehyde) enhance enzyme stability. Key factors:

- Carrier matrix : Alginate beads vs. epoxy resin (latter improves half-life by 2×) .

- Flow rates : 0.5–1.0 mL/min in packed-bed reactors to balance conversion and throughput .

Q. How do scale-up challenges impact this compound resolution in bioreactors?

Oxygen transfer limitations and shear stress reduce activity in stirred-tank reactors. Solutions:

- Use airlift bioreactors for better aeration .

- Implement fed-batch modes to maintain substrate concentration below inhibitory thresholds .

Q. What analytical techniques differentiate between hydrolysis byproducts and unreacted this compound?

Liquid chromatography-mass spectrometry (LC-MS) identifies pantoic acid (m/z 133.06) and residual lactone (m/z 131.07). Nuclear magnetic resonance (NMR) confirms stereochemistry via coupling constants (e.g., J = 4.8 Hz for D-enantiomer) .

Q. How can metabolic engineering enhance microbial production of D-pantolactone hydrolase?

Overexpression of Fusarium lactonohydrolase in Kluyveromyces lactis increases yield 3-fold. Codon optimization and promoter engineering (e.g., glyceraldehyde-3-phosphate dehydrogenase promoter) improve expression .

Q. What role does this compound play in studying enzyme-substrate synergism with other lactones?

Co-incubation with γ-butyrolactone (CAS 96-48-0) reveals competitive inhibition patterns (Ki = 12 mM), informing enzyme mechanism studies .

Q. Methodological Guidance

属性

IUPAC Name |

3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861637 | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | DL-Pantolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | DL-Pantolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-50-5, 52126-90-6 | |

| Record name | (±)-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IID733HD2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。